1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H11FN4O2 and its molecular weight is 298.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical under study is part of a broader category of compounds known for their synthesis flexibility and biological relevance. One related compound, 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, derived from isonicotinic acid hydrazide, has been synthesized and tested for antimicrobial activities. These compounds, including various derivatives synthesized through reactions with ethyl bromide and aldehydes, exhibited significant antimicrobial properties, showcasing the potential of 1,2,4-triazole derivatives in antimicrobial drug development (Bayrak et al., 2009).
Sensitization of Emissions
Another research avenue involves triarylboron-functionalized dipicolinic acids, which include structures related to the chemical . These compounds have been shown to effectively sensitize the emissions of Eu(III) and Tb(III) ions, highlighting their utility in the development of luminescent materials. The study emphasizes the role of intraligand charge transfer in activating these emissions, pointing towards applications in material science and optoelectronics (Park et al., 2014).
Fluorescence and Chemical Sensing
In the domain of chemical sensing, a pyrrolidine-constrained bipyridyl-dansyl fluoroionophore, incorporating a triazole linker, has been synthesized, displaying selective ratiometric and colorimetric sensing for Al(3+). This demonstrates the potential of triazole-containing compounds in the development of selective chemical sensors, exploiting their ability for internal charge transfer (ICT) based sensing (Maity & Govindaraju, 2010).
Catalysis and Organic Synthesis
The versatility of 1,2,3-triazoles extends to catalysis and organic synthesis, with compounds like 5-fluoroalkylated 1H-1,2,3-triazoles being synthesized for various applications. These compounds have been used in the creation of novel bicyclic gem-difluorinated compounds, showcasing the utility of 1,2,3-triazole derivatives in organic synthesis and the development of novel organic compounds with potential pharmaceutical applications (Peng & Zhu, 2003).
Properties
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-5-6-12(10(16)8-9)20-14(11-4-2-3-7-17-11)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXBLSIBZCWTJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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